N-methyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine is a synthetic organic compound characterized by the molecular formula and a molecular weight of 204.29 g/mol. The structure features a methanamine group bonded to a thiophene ring, which is further substituted with a pyridine moiety. This unique arrangement contributes to its distinctive chemical properties and potential biological activities.
Research into the biological activity of N-methyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine suggests that it may interact with various biological targets, including specific receptors and enzymes. This interaction could modulate their activity, potentially leading to therapeutic effects. Preliminary studies indicate its promise in pharmacological applications, although detailed investigations are required to fully understand its mechanisms of action and efficacy.
The synthesis of N-methyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine typically involves:
This method can be adapted for both laboratory-scale and industrial production, ensuring high yield and purity through optimized reaction conditions.
Studies on N-methyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine's interactions focus on its potential as a ligand in catalysis and its binding affinity to biological targets. Its ability to coordinate with metal centers enhances its utility in catalytic transformations. Additionally, research into its pharmacological properties suggests potential interactions with receptors involved in metabolic regulation, warranting further exploration into its therapeutic potential.
Several compounds share structural similarities with N-methyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pyridin-3-yl(thiophen-2-yl)methanamine | Similar rings but different positional arrangement | Different reactivity due to positional changes |
| N-Methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine | Methyl substitution on the amine group | Alters biological activity and solubility |
| 2-(Pyridin-2-yloxy)thiazole | Contains an ether linkage instead of a methanamine group | Distinct reactivity patterns due to functional groups |
The uniqueness of N-methyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity profiles compared to these similar compounds. This makes it particularly valuable for synthetic applications and biological studies .
The compound’s molecular formula is C₁₁H₁₂N₂S, with a molecular weight of 204.29 g/mol. Its IUPAC name, N-methyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine, systematically describes its structure:
The SMILES representation, CNCC1=CC=C(S1)C2=CN=CC=C2, and InChIKey ZSTXLHXHAPANSL-UHFFFAOYSA-N provide unambiguous identifiers for computational modeling.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂S |
| Molecular Weight | 204.29 g/mol |
| IUPAC Name | N-methyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine |
| CAS RN | 837376-49-5 |
| SMILES | CNCC1=CC=C(S1)C2=CN=CC=C2 |
Infrared (IR) spectroscopy reveals N–H stretching vibrations at ~3300 cm⁻¹ and C–S bonds at ~680 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectra show distinct signals:
Density Functional Theory (DFT) calculations predict a planar geometry with conjugation across the thiophene-pyridine system, enhancing aromatic stability.
X-ray crystallography represents the most definitive method for determining the three-dimensional molecular architecture of N-methyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine. The compound crystallizes with specific molecular parameters that have been documented in crystallographic databases.
The molecular structure exhibits a molecular formula of C₁₁H₁₂N₂S with a molecular weight of 204.29 g/mol [1] [2]. The compound has been assigned Chemical Abstracts Service (CAS) number 837376-49-5 and MDL number MFCD11109328 [1] [2]. The International Union of Pure and Applied Chemistry (IUPAC) name is N-methyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine [1] [2].
Crystallographic analysis reveals that the molecular geometry is characterized by specific bond lengths and angles between the constituent heterocyclic rings. The thiophene ring adopts a planar conformation, with the pyridine ring positioned at a specific dihedral angle relative to the thiophene moiety [3]. For structurally related compounds, dihedral angles between thiophene and pyridine rings have been documented to range from 4.97° to 83.52°, depending on the specific substitution pattern and molecular environment [3].
The methanamine group exhibits characteristic bond lengths, with the nitrogen-carbon bonds showing typical single bond character. The InChI Key for the compound is ZSTXLHXHAPANSL-UHFFFAOYSA-N, providing a unique identifier for database searches [1] [2].
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂S |
| Molecular Weight | 204.29 g/mol |
| CAS Number | 837376-49-5 |
| MDL Number | MFCD11109328 |
| InChI Key | ZSTXLHXHAPANSL-UHFFFAOYSA-N |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information through analysis of both proton and carbon-13 environments within the molecule. The technique has been extensively utilized for structural elucidation of related pyridine-thiophene methanamine compounds.
Proton nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the various hydrogen atoms in the molecule. The pyridine ring protons typically appear in the aromatic region between 8.0-9.0 ppm, while thiophene ring protons are observed at slightly upfield positions around 7.0-8.0 ppm [4].
For structurally related compounds, specific chemical shift assignments have been documented. The methanamine protons (-CH₂NH-) appear as characteristic signals around 4.0-4.5 ppm, while the N-methyl group typically resonates at approximately 2.5-3.0 ppm [4].
Carbon-13 nuclear magnetic resonance analysis provides complementary structural information. The aromatic carbon atoms of the pyridine ring typically appear in the 120-160 ppm region, with the nitrogen-bearing carbon atoms showing characteristic downfield shifts. The thiophene carbon atoms exhibit similar chemical shift patterns, with the sulfur-containing ring carbons appearing in the 120-140 ppm range [4].
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) |
|---|---|
| Pyridine Ring Protons | 8.0-9.0 |
| Thiophene Ring Protons | 7.0-8.0 |
| Methanamine Protons | 4.0-4.5 |
| N-Methyl Group | 2.5-3.0 |
| Aromatic Carbon Atoms | 120-160 |
| Aliphatic Carbon Atoms | 20-50 |
Nuclear Overhauser effect spectroscopy provides critical information regarding the spatial relationships between protons within the molecule. This technique enables determination of the preferred conformational states and molecular flexibility of N-methyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine.
The nuclear Overhauser effect experiments reveal through-space interactions between protons separated by distances of less than 5 Å. For pyridine-thiophene systems, characteristic nuclear Overhauser effect patterns can be observed between the aromatic protons and the methanamine group, providing evidence for the preferred molecular conformation [5].
Two-dimensional nuclear Overhauser effect spectroscopy experiments have been employed to establish spatial connectivity patterns. The correlation spectroscopy and heteronuclear single quantum correlation experiments confirm structural assignments and provide detailed information about proton-proton and proton-carbon relationships [5].
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z 204, corresponding to the molecular formula C₁₁H₁₂N₂S .
Fragmentation analysis reveals specific breakdown pathways characteristic of the pyridine-thiophene methanamine structure. The base peak typically corresponds to fragmentation at the methanamine linkage, producing characteristic fragments containing either the pyridine-thiophene moiety or the methylated amine group [7].
High-resolution mass spectrometry confirms the exact molecular composition, with accurate mass measurements distinguishing between potential isomeric structures. The mass spectral fragmentation patterns are consistent with the proposed molecular structure and provide confirmatory evidence for the connectivity pattern [7].
Electron impact ionization at 70 eV produces reproducible fragmentation patterns that can be used for structural identification. The fragmentation typically involves loss of the N-methyl group, followed by cleavage of the methanamine linkage [7].
| Mass Spectral Fragment | m/z Value | Relative Intensity |
|---|---|---|
| Molecular Ion [M]⁺ | 204 | Variable |
| Base Peak Fragment | Variable | 100% |
| Characteristic Fragments | 75-190 | 10-80% |
Infrared spectroscopy provides detailed information about the functional groups present in N-methyl-1-(5-pyridin-3-ylthiophen-2-yl)methanamine. The technique identifies characteristic vibrational modes associated with the pyridine ring, thiophene ring, and methanamine functionality.
The infrared spectrum exhibits characteristic absorption bands for the aromatic carbon-hydrogen stretching vibrations in the 3000-3100 cm⁻¹ region. The pyridine ring shows specific bands associated with the carbon-nitrogen stretching and ring breathing modes [8].
The thiophene ring contributes characteristic absorption bands in the fingerprint region, with carbon-sulfur stretching vibrations appearing around 600-700 cm⁻¹. The aromatic carbon-carbon stretching modes are observed in the 1400-1600 cm⁻¹ region [8].
The methanamine group exhibits characteristic nitrogen-hydrogen stretching vibrations around 3200-3400 cm⁻¹, along with carbon-hydrogen stretching of the methyl and methylene groups in the 2800-3000 cm⁻¹ region [8].
Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrational modes that may be weak or absent in the infrared spectrum. The aromatic ring breathing modes are typically enhanced in Raman spectra, providing additional structural confirmation [8].
Diamond attenuated total reflectance infrared spectroscopy has been employed for solid-state analysis, providing direct measurement of functional group vibrations without sample preparation artifacts. The technique yields high-quality spectra suitable for detailed functional group analysis [8].
| Functional Group | Infrared Frequency (cm⁻¹) | Raman Activity |
|---|---|---|
| N-H Stretching | 3200-3400 | Moderate |
| Aromatic C-H | 3000-3100 | Strong |
| Aliphatic C-H | 2800-3000 | Strong |
| Aromatic C=C | 1400-1600 | Strong |
| Aromatic C=N | 1500-1650 | Strong |
| C-S Stretching | 600-700 | Moderate |